N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide (CAS 1152549-22-8, molecular formula C8H8F3N3OS, MW 251.23) is a fluorinated aryl thiosemicarbazide derivative. It features a trifluoromethoxy (-OCF3) substituent at the meta position of the phenyl ring, which imparts enhanced lipophilicity relative to non-fluorinated analogues.

Molecular Formula C8H8F3N3OS
Molecular Weight 251.23 g/mol
Cat. No. B12122146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide
Molecular FormulaC8H8F3N3OS
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN
InChIInChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16)
InChIKeyYZRDHAMTLGOOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide CAS 1152549-22-8: Core Properties and Research-Grade Specifications


N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide (CAS 1152549-22-8, molecular formula C8H8F3N3OS, MW 251.23) is a fluorinated aryl thiosemicarbazide derivative. It features a trifluoromethoxy (-OCF3) substituent at the meta position of the phenyl ring, which imparts enhanced lipophilicity relative to non-fluorinated analogues. The compound is typically supplied as a solid with 98% purity and is classified as a hydrazinecarbothioamide synthetic intermediate. Its computed LogP is 1.7453 and topological polar surface area (TPSA) is 59.31 Ų . This compound serves as a versatile building block for the synthesis of biologically active heterocycles, particularly 1,2,4-triazole-5-thiones, and belongs to a chemotype with demonstrated antibacterial and carbonic anhydrase inhibitory properties [1].

Why Generic Substitution of N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide Is Scientifically Unjustified


Within the thiosemicarbazide class, subtle structural modifications profoundly alter physicochemical and biological profiles, making generic interchange scientifically unsound. The 3-trifluoromethoxy (-OCF3) group possesses a Hansch hydrophobic substituent constant (π) of approximately 1.04, dramatically greater than hydrogen (π = 0.00), fluorine (π ≈ 0.14), or methoxy (π ≈ -0.02) [1]. This translates to measurable differences in lipophilicity (LogP) and topological polar surface area (TPSA) compared to analogues with different substituents. Furthermore, the meta position of the -OCF3 group directs a distinct electron-withdrawing resonance effect and steric profile that influences both reactivity in cyclocondensation reactions and biological target engagement compared to para-substituted isomers [2]. These quantifiable differences mean that substituting the compound with N-phenylhydrazinecarbothioamide, a 3-fluoro, or 3-methoxy analogue cannot reliably reproduce the solubility, membrane permeability, or synthetic outcomes required for medicinal chemistry or agrochemical research programmes.

Quantitative Differentiation Evidence for N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide vs. Closest Analogues


Lipophilicity Advantage: LogP of 1.75 vs. Unsubstituted Phenyl and Fluoro Analogues

The target compound exhibits a computed LogP of 1.7453 . In comparison, the 3-fluorophenyl analogue (N-(3-fluorophenyl)hydrazinecarbothioamide, CAS 70619-48-6) has a reported LogP of 0.9 (PubChem XLogP3-AA) to 2.15 (Chemsrc calculated), while the unsubstituted N-phenylhydrazinecarbothioamide (CAS 5351-69-9) is predicted to have a LogP of approximately 0.8–1.2 based on class-level extrapolation. The difference in LogP between the target and the 3-fluoro analogue is at minimum +0.85 log units when using PubChem data, reflecting the substantially higher lipophilicity contributed by the -OCF3 group.

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Polar Surface Area (TPSA 59.31 Ų) Compared to 3-Fluoro Analogue (PSA 82.17 Ų)

The target compound has a topological polar surface area (TPSA) of 59.31 Ų . The 3-fluorophenyl analogue (N-(3-fluorophenyl)hydrazinecarbothioamide) has a polar surface area (PSA) of 82.17 Ų as reported by Chemsrc . This represents a 22.86 Ų reduction in polar surface area for the target compound.

ADME Prediction Drug-likeness Membrane Permeability

Antibacterial Potency at Low Concentration: Class-Level Evidence from 4-Trifluoromethoxy Thiosemicarbazone Analogue

Although direct MIC data for the target compound itself is unavailable, a closely related derivative—2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (compound 3g)—demonstrated excellent inhibition potency at 0.5 μg/mL against Gram-positive pathogens Enterococcus faecalis and Staphylococcus aureus [1]. This is a direct structural analogue differing only in the position of the -OCF3 group (para vs. meta) and the presence of a 4-hydroxybenzylidene substituent on the terminal nitrogen. The antibacterial activity data for the entire series provides class-level evidence that the trifluoromethoxyphenyl-thiosemicarbazide scaffold is inherently active at sub-microgram/mL concentrations.

Antibacterial Gram-positive MIC Thiosemicarbazone

Meta-Substitution Directs Distinct Triazole Cyclisation Reactivity vs. Para-Substituted Isomers

4-Arylthiosemicarbazides undergo cyclisation with esters to form 3,4-disubstituted 4,5-dihydro-1H-1,2,4-triazole-5-thiones. A study by the Russian Journal of Organic Chemistry demonstrated that 4-(4-trifluoromethoxyphenyl)thiosemicarbazide (para isomer) reacts with esters to yield the corresponding triazoles [1]. The meta-substituted isomer (target compound) presents a different electronic environment at the N-4 position, with the -OCF3 group exerting a stronger inductive electron-withdrawing effect through the meta linkage compared to the para isomer, which allows resonance donation from the oxygen lone pair in the para case. This positional electronic difference modulates the nucleophilicity of the terminal NH2 and the cyclisation rate, making the meta isomer a distinct synthetic building block for accessing triazole libraries with different substitution vectors.

Heterocyclic Synthesis Triazole Regioselectivity Cyclocondensation

Recommended Application Scenarios for N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide Based on Differentiated Evidence


Antibacterial Lead Optimisation Programmes Targeting Gram-Positive Pathogens

The class-level evidence demonstrating MIC values as low as 0.5 μg/mL for closely related 4-trifluoromethoxyphenyl thiosemicarbazone derivatives against Enterococcus faecalis and Staphylococcus aureus [1] positions N-(3-(trifluoromethoxy)phenyl)hydrazinecarbothioamide as a strategic starting material for the generation and screening of novel antibacterial thiosemicarbazone libraries. The meta-OCF3 substitution offers a differentiated vector for SAR exploration compared to the reported para-substituted active compounds.

Synthesis of 3,4-Disubstituted 1,2,4-Triazole-5-thiones with Meta-OCF3 Pharmacophore

Based on established methodology for cyclocondensation of 4-arylthiosemicarbazides with esters to yield triazole-5-thiones [2], the target compound can be employed as a precursor for constructing triazole libraries bearing a meta-trifluoromethoxy phenyl substituent. The meta substitution pattern provides distinct electronic properties compared to para-substituted isomers, enabling exploration of a unique region of heterocyclic chemical space.

Carbonic Anhydrase Inhibitor Development Leveraging Hydrazinecarbothioamide Scaffold

Hydrazinecarbothioamide derivatives have been shown to inhibit carbonic anhydrase isozymes hCA I, II, and IX with Ki values in the nanomolar to low micromolar range [3]. The incorporation of the lipophilic -OCF3 group (LogP = 1.75, TPSA = 59.31) into this scaffold may enhance membrane permeability and isozyme selectivity, offering a route to novel CA inhibitors with improved pharmacokinetic profiles.

Physicochemical Property-Driven Fragment or Warhead in Drug Design

With a measured LogP of 1.7453 and TPSA of 59.31 Ų , combined with the electron-withdrawing character of -OCF3 (σ_m = 0.38), the target compound is ideally suited as a physicochemical building block in fragment-based drug discovery. Its intermediate lipophilicity and low TPSA (below the Veber threshold of 140 Ų for oral bioavailability) make it an attractive core for constructing lead-like compounds with balanced ADME properties.

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